molecular formula C21H23NO4 B557255 Fmoc-D-tert-leucine CAS No. 198543-64-5

Fmoc-D-tert-leucine

Cat. No. B557255
CAS RN: 198543-64-5
M. Wt: 353.4 g/mol
InChI Key: VZOHGJIGTNUNNC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-tert-leucine is a compound with the molecular formula C21H23NO4 . It is also known by other names such as Fmoc-D-Tle-OH, fmoc-d-alpha-t-butylglycine, and Fmoc-D-alpha-tert-butylglycine . It is a versatile reactant used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer .


Synthesis Analysis

The synthesis of Fmoc-D-tert-leucine involves several steps. The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The α-amino deprotection step is crucial in order to secure the quality of the target peptide . Poor efficiency in deprotection will result in decreased yield and quality due to deleted residues and even capped peptides, which also generates the need of additional purification steps .


Molecular Structure Analysis

The molecular structure of Fmoc-D-tert-leucine is characterized by its molecular weight of 353.4 g/mol . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

Fmoc-D-tert-leucine has a molecular weight of 353.412 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 554.1±33.0 °C at 760 mmHg . The melting point is reported to be 126-130ºC .

Scientific Research Applications

Cancer Research

Fmoc-D-tert-leucine is used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer. This compound plays a role in the synthesis of peptides that can interact with cellular mechanisms involved in cancer progression .

Solid-Phase Peptide Synthesis

The Fmoc-D-tert-leucine is a key reactant in solid-phase peptide synthesis, which is a preferred method for producing synthetic peptides used as drugs and in research. This technique involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Hydrogel Formation

Fmoc-protected amino acids, including Fmoc-D-tert-leucine, can form scaffold materials used in hydrogel formation. These hydrogels have applications in various fields, including drug delivery systems and tissue engineering .

Safety And Hazards

Fmoc-D-tert-leucine may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and severe skin burns and eye damage . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHGJIGTNUNNC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359659
Record name Fmoc-D-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-tert-leucine

CAS RN

198543-64-5
Record name Fmoc-D-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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